molecular formula C16H8Cl4N2O2 B1682610 Tcpobop CAS No. 76150-91-9

Tcpobop

Cat. No.: B1682610
CAS No.: 76150-91-9
M. Wt: 402.1 g/mol
InChI Key: BAFKRPOFIYPKBQ-UHFFFAOYSA-N
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Description

Potent murine constitutive androstane receptor (mCAR) agonist. Pharmacologically active in vivo.
The mouse constitutive androstane receptor (mCAR), with the retinoid X receptor, binds to the retinoic acid response element to upregulate the expression of proteins that metabolize xenobiotics. TCPOBOP is an agonist for mCAR (EC50 = 20 nM) that is effective for the mouse receptor but not for human or rat CAR receptors. Through its effects on mCAR, this compound potently induces cytochrome P450 monooxygenases and multidrug resistance and xenobiotic efflux proteins. The action of this compound on mCAR-mediated gene expression can be repressed by retinoic acids.
This compound is an agonist of the constitutive androstane receptor (CAR) (EC50 = 20 nM). This compound enhances the nuclear receptor CAR transactivation of cytochrome P450 (CYP), as dose-dependent direct agonist of CAR. The most potent known member of the phenobarbital-like class of CYP-inducing agents. This compound has been used for enhancing Mcl-1-Italics promoter functions in mouse hepatoma cells. This compound has also been used to study constitutive androstane receptor(CAR)-induced gene expression in mouse hepatocytes.

Mechanism of Action

Target of Action

Tcpobop, also known as 1,4-bis [2- (3,5-dichloropyridyloxy)]benzene, is a potent agonist of the Constitutive Androstane Receptor (CAR), a liver nuclear receptor and xenobiotic sensor . CAR is known to induce the expression of drug, steroid, and lipid metabolizing enzymes .

Mode of Action

This compound interacts with CAR, activating it and inducing robust hepatocyte proliferation and hepatomegaly without any liver injury or tissue loss . It also attenuates Fas-induced murine liver injury by altering Bcl-2 proteins .

Biochemical Pathways

This compound’s activation of CAR leads to significant enrichment of several processes, including those associated with nucleotide metabolism, amino acid metabolism, and energy substrate metabolism . It also induces the expression of cytochrome P450 monoxygenase activity , a key enzyme involved in drug metabolism and bioactivation.

Pharmacokinetics

It’s known that this compound induces dose-dependent increases in liver index and hepatocyte cell size .

Result of Action

This compound’s activation of CAR leads to various cellular effects. It induces pericentral steatosis marked by hepatic accumulation of cholesterol and neutral lipid, and elevated circulating alanine aminotransferase, indicating hepatocyte damage . It also stimulates liver hypertrophy and hyperplasia, and ultimately, hepatocellular carcinogenesis .

Action Environment

Environmental factors can influence the action of this compound. For instance, maternal exposure to this compound has been shown to impair the growth and development of female offspring in mice . Furthermore, this compound administered weekly to male mice using a high corn oil vehicle induced carbohydrate-responsive transcription factor (MLXIPL)-regulated target genes, dysregulated mitochondrial respiratory and translation regulatory pathways, and induced more advanced liver pathology .

Biochemical Analysis

Biochemical Properties

Tcpobop enhances the nuclear receptor CAR transactivation of cytochrome P450 (CYP), acting as a dose-dependent direct agonist of CAR . It is the most potent known member of the phenobarbital-like class of CYP-inducing agents . This compound interacts with the nuclear receptor CAR, which in response to xenobiotics, induces their metabolism and elimination .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces rapid liver hyperplasia in mice independently of liver injury . In hepatocytes, this compound considerably increases proliferation followed by hyperplasia . It also influences cell function by enhancing the nuclear receptor CAR transactivation of cytochrome P450 (CYP) .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as an agonist of the CAR. It enhances the nuclear receptor CAR transactivation of cytochrome P450 (CYP), acting as a dose-dependent direct agonist of CAR . This activation leads to changes in gene expression, particularly the genes encoding cytochrome P450 from subfamily 2B .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Early transcriptional responses to this compound are enriched for CAR-bound primary response genes, and for lipid and xenobiotic metabolism and oxidative stress protection pathways . Late responses include many CAR binding-independent secondary response genes, with enrichment for immune response, macrophage activation, and cytokine and reactive oxygen species production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Maternal exposure to this compound exhibited a stronger inhibition of body weight in 3-week-old and 8-week-old first-generation (F1) offspring female mice compared to controls .

Metabolic Pathways

This compound is involved in several metabolic pathways. It mediates enrichment of several processes including those associated with nucleotide metabolism, amino acid metabolism, and energy substrate metabolism . This compound initiates an intracellular program that promotes global coordinated metabolic activities required for hepatocyte proliferation .

Subcellular Localization

The subcellular localization of this compound is not explicitly reported in the literature. As an agonist of the nuclear receptor CAR, this compound is likely to be found in the nucleus where it can interact with CAR to exert its effects .

Properties

IUPAC Name

3,5-dichloro-2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl4N2O2/c17-9-5-13(19)15(21-7-9)23-11-1-2-12(4-3-11)24-16-14(20)6-10(18)8-22-16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFKRPOFIYPKBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)Cl)OC3=C(C=C(C=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8020175
Record name 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76150-91-9
Record name TCPOBOP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76150-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(2-(3,5-dichloropyridyloxy))benzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076150919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8020175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4R368GDD7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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